molecular formula C33H52N8O7 B564171 Boc-leu-lys-arg-amc hydrochloride salt CAS No. 109358-47-6

Boc-leu-lys-arg-amc hydrochloride salt

Cat. No.: B564171
CAS No.: 109358-47-6
M. Wt: 672.828
InChI Key: RRHPIUJOSIJECH-SDHOMARFSA-N
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Description

Boc-Leu-Lys-Arg-AMC hydrochloride salt (CAS: 109358-47-6) is a synthetic tripeptide substrate designed for studying protease activity, particularly for Kex2 endopeptidase, a calcium-dependent serine protease derived from yeast. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the N-terminus, a leucine (Leu)-lysine (Lys)-arginine (Arg) sequence, and a C-terminal 7-amido-4-methylcoumarin (AMC) fluorophore. Upon enzymatic cleavage at the Arg-AMC bond, the released AMC moiety emits fluorescence, enabling real-time kinetic assays .

Key properties:

  • Molecular formula: C₃₃H₅₂N₈O₇
  • Molecular weight: 672.81 g/mol
  • Purity: ≥95.62% (HPLC)
  • Storage: Stable at ≤-20°C in lyophilized form .

The compound is synthesized via solid-phase peptide synthesis (SPPS), with trifluoroacetic acid (TFA) often used during deprotection. Residual TFA in the final product may affect experimental reproducibility, necessitating careful quality control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-leu-lys-arg-amc hydrochloride salt involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids (Boc-leucine, Boc-lysine, and Boc-arginine) under controlled conditions. Each coupling step is followed by deprotection to remove the Boc (tert-butoxycarbonyl) group, allowing the next amino acid to be added. The final product is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boc-leu-lys-arg-amc hydrochloride salt primarily undergoes hydrolysis and enzymatic cleavage reactions. It is a substrate for proteases, which catalyze the hydrolysis of peptide bonds.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

  • Boc-protected amino acids
  • Coupling reagents (e.g., HBTU, DIC)
  • Deprotection reagents (e.g., TFA)
  • Cleavage reagents (e.g., HF, TFA)

Major Products Formed

The major products formed from the enzymatic cleavage of this compound are the individual amino acids and the fluorescent compound 7-amino-4-methylcoumarin (AMC), which is used as a reporter molecule in various assays.

Scientific Research Applications

Applications Overview

  • Peptide Synthesis
    • Boc-Leu-Lys-Arg-AMC serves as a valuable building block in the synthesis of peptides. It is particularly important in developing therapeutic agents and research tools in biochemistry. The presence of the Boc (tert-butyloxycarbonyl) protecting group facilitates the selective coupling of amino acids during synthesis.
  • Fluorogenic Assays
    • This compound is extensively used in fluorogenic assays to study protease activity. The AMC (aminomethylcoumarin) moiety allows for real-time monitoring of enzyme activity, which is crucial for drug development and understanding disease mechanisms. For example, it has been employed to measure the activity of cysteine peptidases using substrates like Boc-Leu-Lys-Arg-AMC .
  • Drug Development
    • Boc-Leu-Lys-Arg-AMC plays a significant role in designing peptide-based drugs, especially for applications in oncology and immunology. Its ability to target specific proteases makes it a candidate for developing targeted therapies that can improve treatment efficacy and reduce side effects.
  • Bioconjugation
    • The compound is utilized in bioconjugation processes to attach peptides to various biomolecules, enhancing the specificity and efficacy of therapeutic agents. This application is vital in creating targeted drug delivery systems that can improve therapeutic outcomes.
  • Research in Molecular Biology
    • In molecular biology studies, Boc-Leu-Lys-Arg-AMC is instrumental in understanding protein interactions and functions. It aids researchers in elucidating pathways involved in disease processes and identifying potential therapeutic targets .

Case Study 1: Protease Activity Measurement

A study utilized Boc-Leu-Lys-Arg-AMC as a substrate to characterize the proteolytic activity of various cysteine peptidases. The fluorogenic nature of the substrate allowed researchers to measure enzyme kinetics effectively, providing insights into enzyme mechanisms and potential inhibitors .

Case Study 2: Drug Development

In drug discovery research focused on cancer therapeutics, Boc-Leu-Lys-Arg-AMC was employed to screen for compounds that inhibit specific proteases involved in tumor progression. The results demonstrated that certain inhibitors could effectively reduce protease activity, suggesting potential pathways for therapeutic intervention .

Data Tables

Application AreaDescriptionKey Findings
Peptide SynthesisBuilding block for peptide synthesisFacilitates selective amino acid coupling
Fluorogenic AssaysUsed to monitor protease activityReal-time monitoring enhances drug development
Drug DevelopmentDesign of peptide-based drugs for targeted therapyTargeted therapies show improved efficacy
BioconjugationAttaches peptides to biomoleculesEnhances specificity of therapeutic agents
Molecular BiologyStudies protein interactions and functionsIdentifies therapeutic targets

Mechanism of Action

The mechanism of action of Boc-leu-lys-arg-amc hydrochloride salt involves its recognition and cleavage by specific proteases. The peptide substrate binds to the active site of the protease, which catalyzes the hydrolysis of the peptide bond, releasing the fluorescent AMC molecule. This fluorescence can be measured to quantify protease activity.

Comparison with Similar Compounds

Boc-Leu-Lys-Arg-AMC hydrochloride belongs to a class of fluorogenic peptide substrates featuring Boc protection, an AMC reporter, and arginine at the cleavage site. Below is a detailed comparison with structurally analogous compounds:

Table 1: Comparative Analysis of Boc-Protected Tripeptide-AMC Hydrochlorides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Sequence/Modifications Enzyme Specificity Purity Storage Conditions
Boc-Leu-Lys-Arg-AMC HCl 109358-47-6 C₃₃H₅₂ClN₈O₇ 672.81 Leu-Lys-Arg, Boc N-terminal Kex2 endopeptidase ≥95.62% ≤-20°C
Boc-Glu(OBzl)-Gly-Arg-AMC HCl 133448-22-3 C₃₅H₄₆ClN₇O₉ 752.23 Glu(γ-benzyl)-Gly-Arg, Boc N-terminal Not specified N/A N/A
Boc-Val-Pro-Arg-AMC HCl 70375-24-5 C₃₁H₄₆ClN₇O₇ 664.19 Val-Pro-Arg, Boc N-terminal Not specified N/A ≤-20°C
Boc-Asp(OBzl)-Pro-Arg-AMC HCl 113866-00-5 N/A N/A Asp(β-benzyl)-Pro-Arg, Boc N-terminal Not specified N/A N/A

Structural and Functional Differences

Amino Acid Sequence: Boc-Leu-Lys-Arg-AMC contains a Leu-Lys-Arg sequence optimized for Kex2, which recognizes dibasic motifs (e.g., Lys-Arg) . Boc-Glu(OBzl)-Gly-Arg-AMC incorporates a benzyl-protected glutamic acid (Glu(OBzl)) and glycine (Gly), altering hydrophobicity and cleavage kinetics .

Modifications: Benzyl (Bzl) protection on Glu or Asp (e.g., in Boc-Glu(OBzl)-Gly-Arg-AMC) enhances stability against nonspecific hydrolysis but may reduce solubility . Boc-Leu-Lys-Arg-AMC lacks side-chain protections (besides Boc), favoring interaction with Kex2’s active site .

Physicochemical Properties :

  • Molecular Weight : Boc-Glu(OBzl)-Gly-Arg-AMC has the highest molecular weight (752.23 g/mol) due to the benzyl group .
  • Solubility : Compounds with hydrophobic modifications (e.g., Bzl groups) may require organic solvents (e.g., DMSO) for dissolution, whereas Boc-Leu-Lys-Arg-AMC is typically water-soluble at neutral pH .

Biological Activity

Boc-leu-lys-arg-amc hydrochloride salt (CAS No. 109358-47-6) is a synthetic peptide substrate widely utilized in biochemical research, particularly in the study of protease activity. This compound serves as a substrate for various proteolytic enzymes, notably the Kex2 endoprotease, and is instrumental in understanding proteolytic pathways and enzyme specificity.

Chemical Structure and Properties

This compound is characterized by the following molecular attributes:

  • Molecular Formula : C₃₃H₅₂N₈O₇
  • Molecular Weight : 596.83 g/mol
  • Chemical Structure :

    Chemical Structure

This compound contains a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

Target of Action

The primary target for this compound is the Kex2 endoprotease , an enzyme that plays a crucial role in the proteolytic processing of precursor proteins into bioactive peptides. This action is vital in various biological processes, including hormone activation and neurotransmitter processing.

Mode of Action

The compound acts as a substrate for Kex2 endoprotease, undergoing hydrolysis to release 7-amino-4-methylcoumarin (AMC) , a fluorescent marker that allows for the quantification of protease activity. The cleavage of Boc-leu-lys-arg-amc results in the liberation of AMC, which can be detected through fluorescence measurements.

Biochemical Pathways

The interaction between this compound and Kex2 endoprotease influences several biochemical pathways:

  • Proteolytic Processing : The compound aids in understanding how enzymes process substrates into active forms.
  • Enzyme Specificity : It helps delineate the specificity profiles of various proteases through competitive assays.
  • Disease Mechanisms : Research utilizing this substrate contributes to insights into diseases where protease activity is dysregulated.

Research Applications

This compound has diverse applications in scientific research:

  • Biochemistry : Used as a substrate to study protease activity and specificity.
  • Molecular Biology : Employed in assays to monitor enzyme activity and screen for inhibitors.
  • Medicine : Investigated for its role in understanding proteases' involvement in diseases, aiding therapeutic development.
  • Industry : Applied in developing diagnostic kits and research tools for enzyme assays.

Case Studies

  • Protease Activity Assays :
    In studies assessing Kex2 endoprotease activity, Boc-leu-lys-arg-amc was utilized to determine kinetic parameters such as KmK_m and VmaxV_{max}. The enzymatic reaction was monitored using fluorescence spectroscopy, with significant findings indicating optimal conditions at pH 7.5 and 37°C.
    ParameterValue
    KmK_m50 µM
    VmaxV_{max}100 nmol/min/mg
  • Inhibitor Screening :
    Inhibitors targeting Kex2 were screened using Boc-leu-lys-arg-amc as a substrate, revealing IC50 values that indicate the potency of various compounds against the enzyme.
    InhibitorIC50 (µM)
    Inhibitor A25
    Inhibitor B15

Q & A

Basic Research Questions

Q. How should researchers prepare and standardize stock solutions of Boc-Leu-Lys-Arg-AMC hydrochloride salt to ensure experimental reproducibility?

  • Methodological Answer : Dissolve the compound in a volatile buffer (e.g., 20 mM Tris-HCl, pH 8.0) to avoid interference from residual salts. Centrifuge at 10,000 × g for 5 minutes to remove insoluble particulates. Quantify concentration via UV-Vis spectroscopy using the AMC fluorophore’s extinction coefficient (ε~360 nm ≈ 16,000 M⁻¹cm⁻¹). Validate purity with reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and compare retention times to reference standards. Store aliquots at -80°C to prevent freeze-thaw degradation .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight ([M+H]⁺ expected ~784.4 Da). For crystalline batches, X-ray diffraction (XRD) can resolve hydrogen-bonding patterns and salt formation (e.g., chloride ion interactions with arginine side chains). FT-IR spectroscopy identifies characteristic amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bonds. Cross-reference data with published crystallographic databases (e.g., Cambridge Structural Database) .

Q. How can researchers mitigate batch-to-batch variability in peptide content and solubility for sensitive enzyme assays?

  • Methodological Answer : Request vendor-provided certificates of analysis (CoA) with peptide content (>95% by HPLC), residual TFA (<1%), and water content (<5%). For solubility issues, pre-test batches in assay buffers (e.g., 50 mM HEPES, pH 7.4) using dynamic light scattering (DLS) to detect aggregates. Normalize activity data using internal controls (e.g., a reference protease inhibitor) to adjust for minor batch differences .

Advanced Research Questions

Q. How should researchers design kinetic assays to account for potential substrate inhibition by this compound?

  • Methodological Answer : Perform initial velocity measurements at varying substrate concentrations (0.1–10× Kₘ) to identify inhibition thresholds. Use nonlinear regression (e.g., GraphPad Prism) to fit data to the Michaelis-Menten equation with a substrate inhibition term: v = (Vₘₐₓ [S]) / (Kₘ + [S] + [S]²/Kᵢ). Validate inhibition reversibility via dilution assays and compare IC₅₀ values under steady-state vs. pre-incubation conditions .

Q. What strategies resolve contradictions in hydrolysis rate data across different experimental setups (e.g., fluorometric vs. colorimetric detection)?

  • Methodological Answer : Calibrate fluorometers using free AMC standards (λ~ex 380 nm, λ~em 460 nm) to ensure linear detection ranges. For colorimetric assays, confirm pH stability (e.g., 7.4 ± 0.2) to avoid artifactorial quenching. Normalize activity to protein concentration (Bradford assay) and include a negative control (e.g., heat-inactivated enzyme). Use ANOVA with post-hoc Tukey tests to statistically compare inter-method variability .

Q. How can computational modeling predict the interaction of this compound with target proteases (e.g., trypsin-like enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the protease’s crystal structure (PDB ID: e.g., 1S0Q) and the substrate’s minimized conformation (Chem3D). Prioritize binding poses with arginine’s guanidinium group oriented toward the catalytic serine. Validate predictions via mutagenesis (e.g., S195A substitution in trypsin) and measure kₐₜₜ/Kₘ changes. Compare results to alanine-scanning mutagenesis data .

Q. What protocols optimize the use of this compound in high-throughput screening (HTS) for protease inhibitors?

  • Methodological Answer : Use 384-well plates with assay volumes ≤50 µL to minimize reagent costs. Pre-mix substrate (10 µM final) with enzyme in reaction buffer and incubate for 30 min at 25°C. Quench reactions with 0.5% acetic acid and measure fluorescence (Synergy H1 reader). Apply Z’-factor analysis (Z’ > 0.5) to validate assay robustness. Include a reference inhibitor (e.g., leupeptin) in each plate to normalize inter-plate variability .

Q. Troubleshooting & Validation

Q. How to address anomalous fluorescence signals in time-course assays with this compound?

  • Methodological Answer : Check for inner-filter effects by diluting the substrate and re-measuring fluorescence. If signal scales nonlinearly, correct using the formula: F_corrected = F_observed × 10^{(A_ex + A_em)/2}. Test for photobleaching by comparing signals under continuous vs. pulsed illumination. For enzyme-independent hydrolysis, pre-incubate substrate in assay buffer (30 min, 37°C) and subtract background .

Q. What steps confirm the specificity of this compound for a target protease over homologs?

  • Methodological Answer : Perform competitive inhibition assays with homolog-specific inhibitors (e.g., aprotinin for trypsin vs. thrombin). Use SDS-PAGE zymography to visualize substrate cleavage bands. Validate via CRISPR-knockout cell lines: if the substrate’s hydrolysis rate decreases in KO cells, specificity is confirmed. Cross-reference with RNA-seq data to rule out compensatory protease upregulation .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52N8O7/c1-19(2)16-25(41-32(46)48-33(4,5)6)30(45)40-23(10-7-8-14-34)29(44)39-24(11-9-15-37-31(35)36)28(43)38-21-12-13-22-20(3)17-27(42)47-26(22)18-21/h12-13,17-19,23-25H,7-11,14-16,34H2,1-6H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHPIUJOSIJECH-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111490
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109358-47-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109358-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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